1-(2-Chloro-5-methoxyphenoxy)propan-2-one

Description

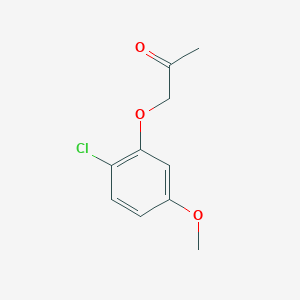

1-(2-Chloro-5-methoxyphenoxy)propan-2-one is a substituted propan-2-one derivative featuring a 2-chloro-5-methoxyphenoxy group attached to the ketone-bearing carbon. Propan-2-one derivatives are frequently synthesized via palladium-catalyzed reactions or microwave-assisted methods, as seen in related compounds .

Propriétés

Formule moléculaire |

C10H11ClO3 |

|---|---|

Poids moléculaire |

214.64 g/mol |

Nom IUPAC |

1-(2-chloro-5-methoxyphenoxy)propan-2-one |

InChI |

InChI=1S/C10H11ClO3/c1-7(12)6-14-10-5-8(13-2)3-4-9(10)11/h3-5H,6H2,1-2H3 |

Clé InChI |

BTHATVCDFNNBSS-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)COC1=C(C=CC(=C1)OC)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 1-(2-Chloro-5-méthoxyphénoxy)propan-2-one implique généralement la réaction du 2-chloro-5-méthoxyphénol avec l'épichlorhydrine en conditions basiques pour former l'intermédiaire 1-(2-Chloro-5-méthoxyphénoxy)-2,3-époxypropane. Cet intermédiaire est ensuite soumis à une hydrolyse acide pour obtenir le produit final .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La 1-(2-Chloro-5-méthoxyphénoxy)propan-2-one a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Investigé pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.

Médecine : Exploré comme un précurseur potentiel pour la synthèse de composés pharmaceutiques.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.

Mécanisme d'action

Le mécanisme d'action de la 1-(2-Chloro-5-méthoxyphénoxy)propan-2-one implique son interaction avec des cibles moléculaires spécifiques. Le groupe chloro peut participer à des réactions de substitution nucléophile, tandis que le groupe méthoxy peut subir une oxydation ou une réduction. Ces réactions permettent au composé de modifier les molécules et les voies biologiques, conduisant aux effets observés.

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis:

- Intermediate in Synthesis: This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in developing new chemical entities.

-

Biological Activity:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit various enzymes, which is crucial for understanding its mechanism of action in biological systems. It may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

- Antimicrobial Properties: Research indicates that 1-(2-Chloro-5-methoxyphenoxy)propan-2-one exhibits antimicrobial activity against several bacterial strains. For example, studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antimicrobial agents.

-

Pharmaceutical Development:

- Potential Drug Candidate: The compound's structural characteristics make it a candidate for drug development, particularly in targeting diseases where enzyme inhibition plays a critical role. Its methoxy and chloro substituents may enhance its biological activity and selectivity.

Antimicrobial Activity Assessment

A study evaluating the antimicrobial efficacy of this compound demonstrated significant activity against various pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 12.5 |

These findings indicate that the compound could be further explored for therapeutic applications in treating bacterial infections.

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition properties of this compound:

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 15.0 |

| Urease | 20.0 |

The ability to inhibit these enzymes suggests potential applications in treating conditions such as Alzheimer's disease and urolithiasis.

Mécanisme D'action

The mechanism of action of 1-(2-Chloro-5-methoxyphenoxy)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(2-Chloro-5-methoxyphenoxy)propan-2-one and its analogs:

Structural and Electronic Differences

- Substituent Positioning : The target compound’s 2-chloro and 5-methoxy groups create distinct electronic effects compared to analogs like 1-(5-chloro-2-methoxyphenyl)propan-1-one, where substituent positions are reversed . This arrangement may alter resonance stabilization and dipole moments.

- Ketone Position : Propan-2-one derivatives (e.g., lignans in ) exhibit different reactivity compared to propan-1-one isomers due to the ketone’s proximity to the aromatic ring .

Research Findings and Implications

- Spectroscopic Characterization: NMR and IR data for analogs (e.g., 1-(2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one) confirm the utility of these techniques in verifying ketone positioning and substituent effects .

- Safety Considerations : Safety data for 1-(5-chloro-2-methoxyphenyl)propan-1-one emphasize the need for handling protocols for chloroaromatic ketones, likely applicable to the target compound .

Activité Biologique

1-(2-Chloro-5-methoxyphenoxy)propan-2-one is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a phenoxy group, which is crucial for its biological activity. The presence of chlorine and methoxy substituents enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Research has indicated that compounds with similar structures exhibit diverse mechanisms of action, primarily through interactions with neurotransmitter systems and receptor modulation. For instance, studies have highlighted the significance of the phenoxy moiety in enhancing affinity for serotonin receptors, which are vital in mood regulation and anxiety disorders .

Antidepressant and Anxiolytic Effects

Several studies have explored the antidepressant and anxiolytic properties of compounds bearing similar structural features. The phenoxy group has been shown to mimic the side chains of neurotransmitters, facilitating binding to serotonin receptors. For example, derivatives with ortho substitutions on the phenoxy group demonstrated enhanced hydrophobic interactions with receptor sites, leading to improved efficacy in animal models of Major Depressive Disorder (MDD) .

Neuroprotective Properties

The neuroprotective potential of this compound has been investigated through its effects on neurodegeneration pathways. In vitro studies suggest that compounds with a similar structure can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. This inhibition is linked to the ability of the phenoxy group to engage in π–π interactions with key amino acids in the target proteins .

Anticancer Activity

The anticancer properties of related compounds have also been documented. For instance, phenoxyalkyl derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship indicates that modifications to the phenoxy group can significantly alter the potency against cancer cells .

Case Studies and Research Findings

A detailed examination of case studies reveals the compound's versatility:

- Case Study 1 : In a study involving a series of phenoxy derivatives, it was found that specific substitutions enhanced binding affinity to serotonin receptors, leading to significant reductions in depressive behaviors in rodent models .

- Case Study 2 : Another investigation focused on the neuroprotective effects demonstrated that compounds with similar structures reduced neuronal death in models induced by NMDA receptor overstimulation. This suggests potential applications in treating neurodegenerative diseases .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.